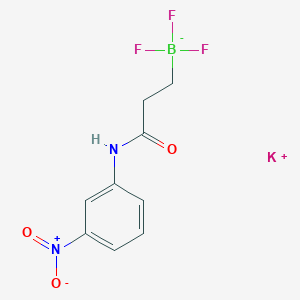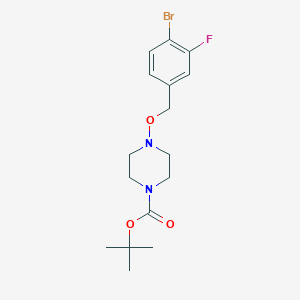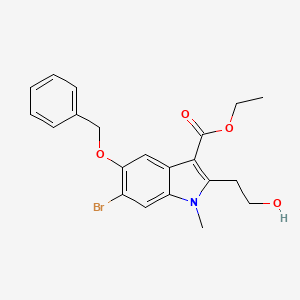![molecular formula C8H17KO3Si B1408204 Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate CAS No. 1803585-09-2](/img/structure/B1408204.png)
Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate
Overview
Description
Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) group attached to an acetate moiety. This compound is of interest in organic synthesis due to its unique reactivity and stability, which makes it useful as a protecting group for alcohols and other functional groups in complex synthetic sequences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate typically involves the reaction of tert-butyldimethylsilyl chloride with potassium acetate in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
TBDMS-Cl+KOAc→TBDMS-OAc+KCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactors also improves the sustainability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate undergoes various types of chemical reactions, including:
Oxidation: The TBDMS group can be oxidized under specific conditions, leading to the formation of silanols.
Reduction: The acetate moiety can be reduced to the corresponding alcohol.
Substitution: The TBDMS group can be substituted with other silyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) are used to cleave the TBDMS group.
Major Products
The major products formed from these reactions include silanols, alcohols, and various substituted silyl ethers, depending on the reaction conditions and reagents used .
Scientific Research Applications
Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate is widely used in scientific research, particularly in the fields of organic chemistry and biochemistry. Its applications include:
Protecting Group: Used to protect hydroxyl groups during multi-step organic syntheses.
Synthesis of Complex Molecules: Facilitates the synthesis of complex natural products and pharmaceuticals.
Biological Studies: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate involves the formation of a stable silyl ether linkage. The TBDMS group provides steric hindrance, protecting the functional group from unwanted reactions. The cleavage of the TBDMS group is typically achieved through nucleophilic attack by fluoride ions, leading to the formation of a pentavalent silicon intermediate, which then decomposes to release the protected functional group .
Comparison with Similar Compounds
Similar Compounds
- Potassium tert-butyldiphenylsilyl acetate
- Potassium trimethylsilyl acetate
- Potassium triisopropylsilyl acetate
Uniqueness
Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate is unique due to its balance of steric hindrance and reactivity. The tert-butyldimethylsilyl group provides sufficient protection while being relatively easy to remove under mild conditions. This makes it more versatile compared to other silyl protecting groups like trimethylsilyl (TMS) or triisopropylsilyl (TIPS), which may either be too labile or too bulky for certain applications .
Properties
IUPAC Name |
potassium;2-[tert-butyl(dimethyl)silyl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3Si.K/c1-8(2,3)12(4,5)11-6-7(9)10;/h6H2,1-5H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGHJVUBSIMFEL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17KO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-09-2 | |
| Record name | potassium 2-[(tert-butyldimethylsilyl)oxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




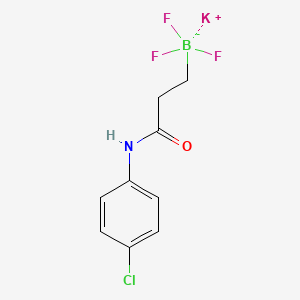

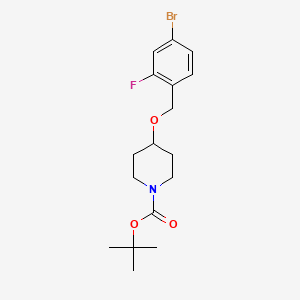
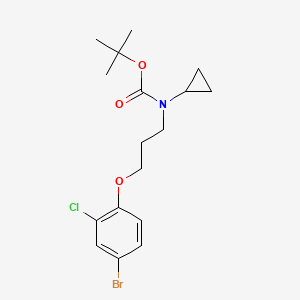
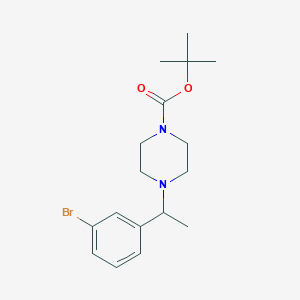
![Ethyl 8-cyano-2-((4-fluorophenylthio)methyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408133.png)


